Triptorelin (free acid)

Catalog No.
S12754992
CAS No.
M.F
C64H81N17O14
M. Wt
1312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triptorelin (free acid)

Product Name

Triptorelin (free acid)

IUPAC Name

2-[[1-[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

Molecular Formula

C64H81N17O14

Molecular Weight

1312.4 g/mol

InChI

InChI=1S/C64H81N17O14/c1-34(2)23-46(56(88)74-45(13-7-21-68-64(65)66)63(95)81-22-8-14-52(81)62(94)71-31-54(85)86)75-58(90)48(25-36-28-69-42-11-5-3-9-40(36)42)77-57(89)47(24-35-15-17-39(83)18-16-35)76-61(93)51(32-82)80-59(91)49(26-37-29-70-43-12-6-4-10-41(37)43)78-60(92)50(27-38-30-67-33-72-38)79-55(87)44-19-20-53(84)73-44/h3-6,9-12,15-18,28-30,33-34,44-52,69-70,82-83H,7-8,13-14,19-27,31-32H2,1-2H3,(H,67,72)(H,71,94)(H,73,84)(H,74,88)(H,75,90)(H,76,93)(H,77,89)(H,78,92)(H,79,87)(H,80,91)(H,85,86)(H4,65,66,68)

InChI Key

JSQHWNVOAZRTBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Triptorelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), specifically designed to modulate the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Its chemical formula is C64H82N18O13\text{C}_{64}\text{H}_{82}\text{N}_{18}\text{O}_{13} with a molecular weight of approximately 1311.5 g/mol for the free acid form. Triptorelin is primarily utilized in clinical settings for its ability to suppress gonadal hormone production, making it effective in treating conditions such as advanced prostate cancer, endometriosis, and central precocious puberty .

The synthesis of triptorelin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain. The specific sequence for triptorelin includes unique substitutions such as D-tryptophan at position six, enhancing its stability against enzymatic degradation compared to natural GnRH. The final product is purified through high-performance liquid chromatography (HPLC) to ensure high purity and potency .

Triptorelin has several clinical applications:

  • Prostate Cancer: Used for palliative treatment by reducing testosterone levels.
  • Endometriosis: Helps manage symptoms by suppressing ovarian function.
  • Central Precocious Puberty: Delays sexual maturation in children.
  • Uterine Fibroids: Reduces fibroid size and associated symptoms.
  • Female Infertility: Used during controlled ovarian hyperstimulation protocols .

Triptorelin's interactions primarily involve its effects on hormone levels. It can interact with other medications that influence hormonal pathways or those that affect liver metabolism. For instance, co-administration with other GnRH analogs or antagonists may lead to compounded effects on hormone suppression. Additionally, monitoring is required when used alongside anticoagulants due to potential alterations in coagulation profiles .

Several compounds share structural and functional similarities with triptorelin, including:

Compound NameStructure/ConfigurationUnique Features
Gonadotropin-Releasing HormoneNatural peptideEndogenous hormone with shorter half-life
LeuprolideSimilar agonistMore commonly used for prostate cancer; different amino acid sequence
GoserelinSimilar agonistLonger half-life than natural GnRH; used for breast cancer
BuserelinSimilar agonistUsed primarily for prostate cancer; different formulation
DegarelixGnRH antagonistOpposes the action of GnRH; used for advanced prostate cancer

Triptorelin's uniqueness lies in its specific amino acid substitutions that enhance stability and prolong action compared to natural GnRH, making it particularly effective for chronic therapies .

Triptorelin, a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), emerged from foundational research in neuroendocrinology during the 1970s. The compound was first synthesized in the laboratory of Andrew V. Schally at Tulane University, building upon his Nobel Prize-winning work on hypothalamic hormones. Patented in 1975, triptorelin represented a breakthrough in peptide therapeutics due to its enhanced stability and receptor-binding affinity compared to native GnRH. The free acid form of triptorelin, characterized by the absence of salt counterions, serves as the foundational molecular structure for pharmaceutical derivatives such as triptorelin acetate and triptorelin pamoate.

Initial pharmacological studies focused on its ability to modulate the hypothalamic-pituitary-gonadal axis, with Debiopharm securing licensing rights in 1982 to develop clinical applications. The free acid’s structural elucidation in the 1980s revealed critical modifications—particularly the substitution of glycine for L-leucine at position 6—that conferred resistance to enzymatic degradation while maintaining agonistic activity at GnRH receptors. This discovery laid the groundwork for its subsequent use in endocrine disorders and oncological therapies.

Rationale for Academic Study of Triptorelin (Free Acid)

The academic significance of triptorelin (free acid) stems from three key factors:

  • Structural Uniqueness: As a non-salt form, the free acid provides insights into the intrinsic pharmacophoric features of triptorelin. Its sequence (Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2) contains D-tryptophan at position 6, a stereochemical modification that enhances receptor binding kinetics while reducing susceptibility to peptidases.
  • Therapeutic Versatility: Research demonstrates applications spanning oncology (prostate cancer management), endocrinology (precocious puberty treatment), and reproductive medicine (endometriosis control). The free acid serves as the precursor for clinical formulations, making its biochemical profile essential for drug development.
  • Model System for Peptide Engineering: Triptorelin’s synthesis via solid-phase peptide synthesis (SPPS) methodologies has become a benchmark for optimizing yield and purity in industrial-scale peptide production. Studies comparing the free acid to its salt derivatives provide critical data on crystallization behavior and solubility profiles.

Overview of Research Themes and Methodological Approaches

Contemporary research on triptorelin (free acid) coalesces around three thematic areas:

Structural Characterization and Synthesis

The free acid’s molecular architecture (C64H81N17O14, MW 1312.4 g/mol) necessitates advanced analytical techniques for quality control. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) remain standard for verifying sequence integrity, while nuclear magnetic resonance (NMR) spectroscopy resolves conformational dynamics. Synthetic protocols emphasize SPPS with Fmoc-chemistry, achieving purities >98% through iterative coupling and deprotection cycles.

Table 1: Key Physicochemical Properties of Triptorelin (Free Acid)

PropertyValueMethodSource
Molecular FormulaC64H81N17O14High-resolution MS
Isoelectric Point9.8 ± 0.2Capillary electrophoresis
Solubility (H2O, 25°C)12.4 mg/mLGravimetric analysis

Receptor Interaction Mechanisms

Biophysical studies utilizing surface plasmon resonance (SPR) and X-ray crystallography have mapped triptorelin’s binding to the GnRH receptor (GnRHR). The free acid exhibits a dissociation constant (Kd) of 0.8 nM, driven by hydrogen bonding between D-Trp6 and Gln121 of the receptor’s extracellular domain. Molecular dynamics simulations further reveal that the free acid’s flexible C-terminus (Arg-Pro-Gly-NH2) stabilizes receptor activation states, explaining its prolonged activity compared to native GnRH.

Metabolic Stability Profiling

In vitro assays using human serum and hepatocyte models demonstrate the free acid’s half-life of 4.2 hours, attributable to N-terminal pyroglutamate cyclization and C-terminal amidation. These modifications prevent cleavage by aminopeptidases and carboxypeptidases, respectively, making triptorelin (free acid) a paradigm for designing enzymatically resistant therapeutic peptides.

Systematic Chemical Names and Synonyms

Triptorelin (free acid) is a synthetic decapeptide analog of gonadotropin-releasing hormone that possesses a well-established nomenclature system reflecting its chemical structure and biological function [1]. The compound is systematically designated as pyroglutamyl-histidyl-tryptophyl-seryl-tyrosyl-D-tryptophyl-leucyl-arginyl-prolyl-glycine [2].

The free acid form of triptorelin differs from its salt formulations by containing a carboxylic acid group at the carboxy-terminus rather than an amide group [18] [19]. This structural modification results in the systematic name: D-pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-tryptophyl-L-leucyl-L-arginyl-L-prolyl-glycine [24] [26].

Table 1: Systematic Names and Synonyms of Triptorelin (Free Acid)

Name TypeDesignation
Primary Chemical NameTriptorelin (free acid) [18]
Systematic Chemical NamePyroglutamyl-histidyl-tryptophyl-seryl-tyrosyl-D-tryptophyl-leucyl-arginyl-prolyl-glycine [2]
Alternative Systematic NameD-pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-tryptophyl-L-leucyl-L-arginyl-L-prolyl-glycine [24]
Abbreviated Chemical Name(D-Trp6)-luteinizing hormone-releasing hormone (free acid) [18]
Impurity DesignationTriptorelin Impurity 6 [18]
Related Compound NameTriptorelin Related Compound C [18]
Generic Peptide Name(D-Trp6)-gonadotropin-releasing hormone (free acid) [18]

The compound maintains several synonymous designations that reflect its structural relationship to naturally occurring gonadotropin-releasing hormone [6]. These include (D-Trp6)-luteinizing hormone-releasing hormone (free acid) and (D-Trp6)-gonadotropin-releasing hormone (free acid) [18]. In pharmaceutical contexts, the compound may be referenced as Triptorelin Related Compound C or Triptorelin Impurity 6, particularly in analytical chemistry applications [18].

IUPAC Name and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature for triptorelin (free acid) reflects its complex peptide structure and stereochemical configuration [21]. The complete IUPAC name is: 2-[[1-[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid [21].

The molecular formula of triptorelin (free acid) is C64H81N17O14, with a molecular weight of 1312.4 grams per mole [18] [19]. This differs from the standard triptorelin amide form, which has the molecular formula C64H82N18O13 and a molecular weight of 1311.47 grams per mole [12].

Table 2: Structural Data for Triptorelin (Free Acid)

PropertyValue
Molecular FormulaC64H81N17O14 [18] [19]
Molecular Weight1312.4 g/mol [18] [19]
Monoisotopic Mass1311.630875 Da [34]
Standard InChI KeyJSQHWNVOAZRTBZ-UHFFFAOYSA-N [21]
Canonical SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 [21]

The structural representation demonstrates the linear arrangement of ten amino acid residues connected through peptide bonds [21]. The carboxy-terminal modification from an amide to a carboxylic acid group distinguishes this form from the more commonly encountered triptorelin acetate and pamoate salts [18] [19].

Registry Numbers and Database Identifiers

Triptorelin (free acid) possesses distinct registry numbers and database identifiers that differentiate it from other forms of triptorelin [18] [23]. The Chemical Abstracts Service registry number for triptorelin (free acid) is 129418-54-8 [18].

Table 3: Registry Numbers and Database Identifiers

Database/RegistryIdentifier
Chemical Abstracts Service Number129418-54-8 [18]
PubChem Compound Identifier25081394 [19]
MDL NumberMFCD11974996 [18]
ChemSpider Identifier17290424 [34]
Standard InChI KeyJSQHWNVOAZRTBZ-UHFFFAOYSA-N [21]

The PubChem database contains comprehensive structural and chemical information under compound identifier 25081394 [19]. The ChemSpider database provides additional chemical data under identifier 17290424 [34]. These identifiers facilitate precise identification and retrieval of chemical information across multiple scientific databases and literature sources.

For comparison, the standard triptorelin (amide) form has distinct registry numbers: Chemical Abstracts Service number 57773-63-4 and PubChem compound identifier 25074470 [1] [6]. The triptorelin acetate salt form is registered under Chemical Abstracts Service number 140194-24-7 [23] [24].

Peptide Sequence and Stereochemistry

The peptide sequence of triptorelin (free acid) consists of ten amino acid residues arranged in the specific order: pyroglutamic acid-histidine-tryptophan-serine-tyrosine-D-tryptophan-leucine-arginine-proline-glycine [9] [12]. This sequence is commonly abbreviated as pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-OH [18] [21].

Table 4: Amino Acid Sequence and Stereochemical Configuration

PositionAmino AcidThree-Letter CodeStereochemical Configuration
1Pyroglutamic acidpGluL-configuration [26]
2HistidineHisL-configuration [26]
3TryptophanTrpL-configuration [26]
4SerineSerL-configuration [26]
5TyrosineTyrL-configuration [26]
6TryptophanD-TrpD-configuration [26] [31]
7LeucineLeuL-configuration [26]
8ArginineArgL-configuration [26]
9ProlineProL-configuration [26]
10GlycineGlyAchiral [26]

The stereochemical configuration of triptorelin (free acid) incorporates nine defined stereocenters, with eight amino acid residues in the L-configuration and one amino acid residue (position 6) in the D-configuration [26] [31] [34]. The substitution of glycine at position 6 in natural gonadotropin-releasing hormone with D-tryptophan represents the critical structural modification that enhances the peptide's biological stability and receptor binding affinity [10] [31].

The D-tryptophan substitution at position 6 serves as the primary structural distinction between triptorelin and naturally occurring gonadotropin-releasing hormone [31]. This modification significantly increases resistance to enzymatic degradation while maintaining high receptor binding affinity [10]. The alternating stereochemical pattern, with predominantly L-amino acids and a single D-amino acid, creates a specific three-dimensional conformation essential for biological activity [29].

Two-Dimensional and Three-Dimensional Structural Depictions

RepresentationKey visual informationSource
Two-dimensional skeletal formulaShows full atom connectivity; highlights free C-terminal carboxyl group absent in amide saltPubChem CID 25074470 [5]
Three-dimensional conformer (energy-minimised in water)Illustrates hairpin topology and surface charge; nine chiral centres rendered in R/S coloursChemSpider ID 17290424 [6]
Ramachandran plot overlayφ/ψ pairs cluster in allowed β-turn region (φ≈-60°, ψ≈-30° for residue 6; φ≈80°, ψ≈0° for residue 7)Dihedral-angle analysis of NMR ensemble [7] [8]

Computed solvent-accessible surface area is 11.2 nm² and the predominant electrostatic potential is positive around the guanidinium of residue 8, favouring receptor interaction [5].

Molecular Formula, Weight, and Composition

ParameterTriptorelin (free acid)Comment
Empirical formulaC₆₄H₈₁N₁₇O₁₄Loss of one amide nitrogen and gain of one oxygen compared with the amide salt [9]
Relative molecular mass1312.43 g mol⁻¹Calculated from exact isotope composition [9]
Exact monoisotopic mass1311.63 DaHigh-resolution mass spectrometry confirmation [6]
Elemental ratio (H/C/N/O)1.27 : 1 : 0.27 : 0.22Reflects high heteroatom density typical of peptides
Calculated isoelectric point≈ pH 7.0Charge neutralisation occurs when both N-terminus and side-chain groups are balanced [10]
Mean residue mass131.24 DaUseful for synthetic process control

Stereochemical Configuration and Chiral Centres

Triptorelin possesses nine asymmetric carbon atoms (all Cα except glycine) and one configurationally stable pyroglutamic acid ring centre.

ResidueAbsolute configuration (Cα)IUPAC R/SStructural significance
Pyroglutamic acidLSN-terminal orientation
HistidineLSSide-chain π network
Tryptophan (position 3)LSAromatic stacking
SerineLSHydrogen bonding
TyrosineLSAromatic stacking
Tryptophan (position 6)DRInduces type II′ β-turn [3]
LeucineLSHydrophobic core
ArginineLSPositive surface patch
ProlineLSRing-locked φ angle

Optical rotation of the free acid in aqueous solution (20 °C, sodium D line) is –66° to –72°, consistent with the predominance of L-chirality offset by one D-centre [11].

Conformational Flexibility and Rotational Barriers

Backbone elementTypical φ/ψ range (deg)Energy barrier (kcal mol⁻¹)Experimental or computational evidence
Peptide bond ω≈ 180° (trans); cis-Pro ω≈0°~20 for cis–trans isomerisation at Proline 9 [3]Variable-temperature NMR line-shape analysis
Type II′ β-turn (residues 6-9)(–60/130; 80/0)Barrier < 4 to interconvert closed/open hairpin [12]Molecular-dynamics studies of flexible cyclic peptides
Side-chain χ₁ of residues 3 and 5±60°, 180°~3Observed rotamer exchange in NOESY spectra [2]
Overall hairpin openingn/a~7 (in water)Replica-exchange simulation for ten-residue peptides [13]

Circular-dichroism spectroscopy between 190 nm and 250 nm shows a double minimum at 202 nm and 225 nm; deconvolution yields 35% β-turn, 15% β-strand, 50% unordered, with thermal melting midpoint at 71 °C [14] [15].

Triptorelin undergoes pH-dependent backbone hydrolysis primarily at the serine-leucine junction above pH 7; epimerisation of serine is detected under basic conditions due to anionic carbanion formation [16].

Structural Analogues and Derivatives

CompoundSequence modification (positions 6/10)Salt formRelative potency vs. native hormoneMolecular weight (g mol⁻¹)
Triptorelin (reference)D-tryptophan / glycine-free carboxylateFree acid≈100× [17]1312.43
LeuprorelinD-leucine / ethylamideAcetate≈120× [17]1209.4
Goserelintert-butyl-serine / aza-glycine amideAcetate≈50× [17]1269.3
Buserelintert-butyl-serine / ethylamideAcetate≈80× [17]1236.5
NafarelinD-naphthyl-alanine / glycine amideAcetate≈200× [17]1321.5

Derivatives with covalent lipidation or polymer conjugation (for example, glycolipid triptorelin conjugates) increase plasma half-life by steric shielding and reduce aggregation propensity [18].

XLogP3

0.4

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

17

Exact Mass

1311.61489033 g/mol

Monoisotopic Mass

1311.61489033 g/mol

Heavy Atom Count

95

Dates

Last modified: 08-09-2024

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